![molecular formula C20H19N5 B2389259 5,6-二甲基-3-苯基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 900897-12-3](/img/structure/B2389259.png)

5,6-二甲基-3-苯基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

科学研究应用

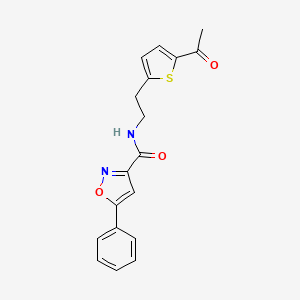

抗病毒活性

吲哚衍生物,包括我们感兴趣的化合物,已显示出有希望的抗病毒特性。例如:

- 化合物 1: 甲基 6-氨基-4-异丁氧基-1H-吲哚-2-羧酸酯,对甲型流感病毒表现出抑制作用,IC50 为 7.53 μmol/L,对 CoxB3 病毒具有较高的选择性指数 (SI) 值 17.1 .

- 化合物 2-5: 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇 B4 病毒表现出强效的抗病毒活性,IC50 值范围为 0.4 至 2.1 μg/mL .

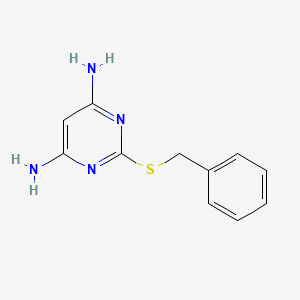

抗锥虫活性

吡唑并[1,5-a]嘧啶是一类嘌呤类似物,具有抗锥虫特性。 虽然与我们的化合物没有直接关系,但这突出了类似杂环结构的更广泛的药理学潜力 .

具有光漂白性能的荧光团

有趣的是,吡唑并[1,5-a]嘧啶已被用作荧光团。 这些化合物表现出优异的光漂白性能,使其成为成像应用的宝贵工具 .

细胞毒活性

在一项研究中,吡唑并[3,4-d]嘧啶衍生物与索拉非尼相比,对癌细胞系 (MCF-7 和 HCT-116) 表现出优异的细胞毒性。 它们的 IC50 值范围为 45 到 97 nM .

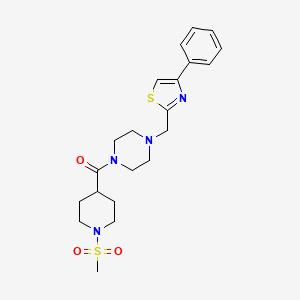

作用机制

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell cycle regulation .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against certain cell lines .

生化分析

Biochemical Properties

The nature of these interactions is largely dependent on the specific substituents present on the pyrazolopyrimidine scaffold .

Cellular Effects

Related pyrazolopyrimidines have been shown to exhibit cytotoxic activities against various cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is not well-defined. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

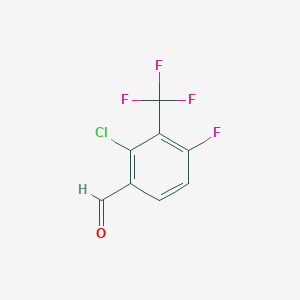

属性

IUPAC Name |

5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-14-15(2)24-20-18(17-8-4-3-5-9-17)13-23-25(20)19(14)22-12-16-7-6-10-21-11-16/h3-11,13,22H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYSCLOUUBNKJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)

![1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea](/img/structure/B2389181.png)

![N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389189.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)

![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)